(R)-Carvedilol is one enantiomer of the racemic drug Carvedilol, a medication used in the treatment of hypertension and heart failure. Unlike its counterpart, (S)-Carvedilol, (R)-Carvedilol is a weak α1-adrenergic receptor blocker and does not possess β-blocking activity [, ]. This unique characteristic makes (R)-Carvedilol a valuable tool in scientific research, particularly for investigating the individual roles of α1-adrenergic receptor blockade and β-blockade in various physiological and pathological processes.
(R)-Carvedilol is derived from the carbazole structure, a bicyclic compound known for its pharmacological activity. It is classified as a beta-blocker and is part of the broader category of adrenergic antagonists. Its mechanism involves blocking beta-adrenergic receptors, which leads to decreased heart rate and blood pressure.
Several synthetic routes have been developed for the production of (R)-carvedilol. The most notable methods include:
(R)-Carvedilol has a complex molecular structure characterized by a carbazole ring system linked to an ether and an amine group. The molecular formula is , with a molecular weight of approximately 406.48 g/mol.
The stereochemistry at the chiral center significantly influences its pharmacological activity, with the (R)-enantiomer exhibiting superior efficacy.
(R)-Carvedilol undergoes various chemical reactions during synthesis, including:
The synthetic pathways often involve multiple steps with careful control over reaction conditions to optimize yield and purity.
The mechanism of action of (R)-carvedilol involves:
These combined actions contribute to its effectiveness in managing cardiovascular conditions.
(R)-Carvedilol exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
(R)-Carvedilol is primarily used in clinical settings for:
(R)-Carvedilol ((R)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol) is the dextrorotatory enantiomer of the racemic β/α-adrenergic blocker carvedilol. It exists as a chiral molecule due to a single asymmetric carbon atom at the C-1 position of the propanolamine side chain [3] [7]. Unlike its levorotatory counterpart (S)-carvedilol, (R)-carvedilol exhibits negligible affinity for β-adrenergic receptors (β₁ and β₂) while retaining significant α₁-adrenergic blockade activity [3] [8]. This stereospecificity arises from differential spatial orientation, where the (S)-enantiomer's configuration optimally fits the β-adrenoceptor binding pocket, while the (R)-enantiomer's orientation disrupts this interaction [7].
Key Stereochemical Properties:
Table 1: Enantiomer-Specific Pharmacodynamic Profiles
Property | (R)-Carvedilol | (S)-Carvedilol |
---|---|---|
β-Adrenoceptor Blockade | Negligible | Potent (IC₅₀ ~1 nM) |
α₁-Adrenoceptor Blockade | Significant (Ki ~3.4 nM) | Significant (Ki ~3.4 nM) |
Antioxidant Activity | Preserved | Preserved |
Ryanodine Receptor Modulation | Potent (IC₅₀ ~1 μM) | Potent (IC₅₀ ~1 μM) |
(R)-Carvedilol is synthesized through stereoselective routes starting from chiral precursors. A validated method involves:
Structural Features Critical to Function:
Physicochemical Profile:
Stability Behavior:
Biopharmaceutical Properties:
Table 3: Standard Nomenclature for (R)-Carvedilol
Nomenclature Type | Designation |
---|---|
IUPAC Name | (R)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol |
Synonyms | (R)-BM 14190; Dextrocarvedilol; (R)-(+)-Carvedilol |
CAS Registry Number | 95093-99-5 |
ChEBI ID | CHEBI:136738 |
Molecular Formula | C₂₄H₂₆N₂O₄ |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1